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Compound of Interest

Compound Name: Augmentin

Cat. No.: B1666128

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration
(MIC) breakpoints for Augmentin® (amoxicillin-clavulanate) as defined by two major
international committees: the Clinical and Laboratory Standards Institute (CLSI) and the
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Understanding the
nuances of these breakpoints and the methodologies for their validation is critical for the
accurate assessment of antimicrobial susceptibility and the development of new therapeutic
agents. This document outlines the differing testing methodologies, presents a comparative
analysis of breakpoints for key pathogens, and provides detailed experimental protocols for
MIC determination.

Discrepancies in International Breakpoint
Guidelines

A significant point of divergence between CLSI and EUCAST lies in their recommended
methodologies for amoxicillin-clavulanate susceptibility testing. CLSI advocates for a 2:1 ratio
of amoxicillin to clavulanate in testing, whereas EUCAST recommends a fixed clavulanate
concentration of 2 mg/L. This fundamental difference can lead to poor agreement between MIC
values obtained using the two methods, with the EUCAST methodology often yielding higher
MICs. These discrepancies have a direct impact on the categorization of bacterial isolates as
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susceptible, intermediate, or resistant, which can, in turn, influence clinical treatment decisions.
Studies have suggested that EUCAST-derived MICs may be more predictive of clinical failure
in some instances.

Comparative MIC Breakpoints and In Vitro Activity

The following tables summarize the MIC breakpoints for Augmentin against a range of
clinically significant pathogens, according to both CLSI and EUCAST guidelines. Additionally,
data on the in vitro activity of amoxicillin-clavulanate against specific pathogens are presented,
offering a broader context for the interpretation of breakpoint values.

Table 1: CLSI vs. EUCAST Amoxicillin-Clavulanate MIC Breakpoints (mg/L) for
Enterobacterales

CLSI Breakpoint EUCAST Breakpoint

Organism (Amoxicillin/Clavulanate in  (Amoxicillin with fixed 2
2:1 ratio) mg/L Clavulanate)

S I

Enterobacterales (systemic

o <8/4 16/8

infections)

Enterobacterales

_ <8/4 16/8
(uncomplicated UTI)
S = Susceptible, | = Intermediate, R = Resistant Note: Breakpoints can be subject to revision

and specific dosing recommendations should be consulted.

Table 2: CLSI Amoxicillin-Clavulanate MIC Breakpoints (mg/L) for Other Key Pathogens
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Organism Susceptible (S) Intermediate (1) Resistant (R)
Staphylococcus
<4/2 =8/4
aureus
Haemophilus
_ <4/2
influenzae
Streptococcus
pneumoniae (non- <2/1 4/2 >8/4

meningitis)

Source: FDA Label for Augmentin®

Table 3: In Vitro Activity of Amoxicillin-Clavulanate Against Specific Pathogens

Organism

MIC50 (mglL)

Percent
MIC90 (mgIL) Susceptible

Escherichia coli
(ESBL-producing,
uTl)

Haemophilus

influenzae

Enterobacteriaceae

(clinical isolates)

82.6%

Gram-positive
bacteria (clinical

isolates)

93.2%

Data compiled from various studies. Note that MIC values can vary based on geographic

location and the specific patient population.

Experimental Protocols for MIC Determination
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Accurate determination of MIC values is fundamental to the validation of breakpoints. The two
most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid
growth medium in a microtiter plate.

Protocol:

e Preparation of Antimicrobial Stock Solution: Prepare a stock solution of amoxicillin-
clavulanate at a known concentration. For CLSI methodology, a 2:1 ratio of amoxicillin to
clavulanate is maintained. For EUCAST, the amoxicillin concentration is varied while the
clavulanate concentration is kept constant at 2 mg/L in the final test wells.

o Preparation of Microtiter Plates: Dispense the appropriate growth medium (e.g., Mueller-
Hinton Broth) into the wells of a microtiter plate.

o Serial Dilutions: Create serial twofold dilutions of the amoxicillin-clavulanate solution across
the wells of the plate.

e Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a
0.5 McFarland standard. This is then further diluted to achieve a final concentration of
approximately 5 x 105 colony-forming units (CFU)/mL in each well.

 Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial
suspension. Include a growth control well (no antibiotic) and a sterility control well (no
bacteria).

e Incubation: Incubate the plates at 35°C + 2°C for 16-20 hours in ambient air.

o Reading Results: The MIC is determined as the lowest concentration of the antimicrobial
agent that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various
concentrations, which are then inoculated with the test organism.
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Protocol:

o Preparation of Antimicrobial Stock Solution: As with broth microdilution, prepare a stock
solution of amoxicillin-clavulanate.

o Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar)
containing serial twofold dilutions of the amoxicillin-clavulanate. A control plate with no
antibiotic is also prepared.

 Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a
0.5 McFarland standard.

 Inoculation: Spot-inoculate the surface of each agar plate with the prepared bacterial
suspension. Multiple isolates can be tested on a single plate.

e Incubation: Incubate the plates at 35°C + 2°C for 16-20 hours.

e Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits
the visible growth of the bacteria on the agar surface.

Logical Workflow for MIC Breakpoint Validation

The process of validating MIC breakpoints is a multi-step endeavor that integrates
microbiological data with clinical outcomes. The following diagram illustrates this logical

workflow.
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Caption: Workflow for validating antimicrobial MIC breakpoints.

Conclusion

The validation of MIC breakpoints for Augmentin is a complex process that requires a
thorough understanding of the differing methodologies employed by major regulatory bodies.
For researchers and drug development professionals, it is imperative to consider these
differences when designing and interpreting in vitro susceptibility studies. The provided data
and protocols serve as a foundational guide to aid in the consistent and accurate evaluation of
amoxicillin-clavulanate's efficacy against a spectrum of bacterial pathogens. As antimicrobial
resistance continues to evolve, a harmonized and clinically relevant approach to breakpoint
setting will be crucial for optimizing patient outcomes.

« To cite this document: BenchChem. [A Comparative Guide to Validating Augmentin®
(Amoxicillin-Clavulanate) MIC Breakpoints Against Specific Pathogens]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1666128#validating-the-
mic-breakpoints-for-augmentin-against-specific-pathogens]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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